molecular formula C21H23N3O5 B11132467 4-(4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)butanamide

4-(4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)butanamide

Cat. No.: B11132467
M. Wt: 397.4 g/mol
InChI Key: FEQWFNSSEVCLNA-UHFFFAOYSA-N
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Description

4-(4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)butanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the quinazolinone core and the trimethoxyphenyl group suggests that this compound may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)butanamide typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Attachment of the Butanamide Side Chain: The butanamide side chain can be introduced through amide bond formation using coupling reagents such as EDCI or DCC.

    Introduction of the Trimethoxyphenyl Group: This step involves the reaction of the intermediate with 3,4,5-trimethoxybenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions at the quinazolinone core or the trimethoxyphenyl group.

    Reduction: Reduction reactions could target the carbonyl group in the quinazolinone core.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)butanamide may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving quinazolinone derivatives.

    Medicine: Potential therapeutic applications in treating diseases such as cancer, inflammation, or neurological disorders.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)butanamide would likely involve interaction with specific molecular targets such as enzymes, receptors, or ion channels. The quinazolinone core may interact with protein kinases, while the trimethoxyphenyl group could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-oxoquinazolin-3(4H)-yl)-N-phenylbutanamide
  • 4-(4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenyl)butanamide
  • 4-(4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)pentanamide

Uniqueness

The presence of the 3,4,5-trimethoxyphenyl group in 4-(4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)butanamide may confer unique properties such as increased lipophilicity, enhanced binding affinity, and improved pharmacokinetic profiles compared to similar compounds.

Properties

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

IUPAC Name

4-(4-oxoquinazolin-3-yl)-N-(3,4,5-trimethoxyphenyl)butanamide

InChI

InChI=1S/C21H23N3O5/c1-27-17-11-14(12-18(28-2)20(17)29-3)23-19(25)9-6-10-24-13-22-16-8-5-4-7-15(16)21(24)26/h4-5,7-8,11-13H,6,9-10H2,1-3H3,(H,23,25)

InChI Key

FEQWFNSSEVCLNA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CCCN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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